1H-Benzimidazole-1-carbonitrile

Catalog No.
S649475
CAS No.
31892-41-8
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-1-carbonitrile

CAS Number

31892-41-8

Product Name

1H-Benzimidazole-1-carbonitrile

IUPAC Name

benzimidazole-1-carbonitrile

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H

InChI Key

SGCJHVTWXFWDOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C#N

Synonyms

N-cyanobenzimidazole

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C#N
  • Chemical Intermediate

    The presence of the nitrile group (C≡N) and the benzimidazole core structure suggests 1H-Benzimidazole-1-carbonitrile could be a valuable intermediate in the synthesis of more complex molecules. These could be pharmaceuticals, functional materials, or agrochemicals.

  • Investigation into Bioactive Properties

    The benzimidazole core is present in many biologically active molecules []. This class of molecules can have a wide range of functions, including acting as antimicrobials, antifungals, and antiparasitics []. Further research could explore whether 1H-Benzimidazole-1-carbonitrile possesses similar properties.

Limitations of Current Information:

Finding More Information:

Here are some resources that you can use to find more information about 1H-Benzimidazole-1-carbonitrile and scientific research in general:

  • PubChem: This database by the National Institutes of Health provides information on the structure and properties of many chemicals, including 1H-Benzimidazole-1-carbonitrile [].
  • ScienceDirect and ACS Publications: These online libraries contain scientific articles on a wide range of topics. You may be able to find articles that discuss the synthesis or applications of 1H-Benzimidazole-1-carbonitrile by searching for these terms.

1H-Benzimidazole-1-carbonitrile is a heterocyclic aromatic organic compound characterized by its unique structure, which features a benzimidazole ring fused with a nitrile group at the first position. This compound, with the molecular formula C9H6N2C_9H_6N_2 and a molecular weight of approximately 158.16 g/mol, is recognized for its diverse applications in medicinal chemistry, material science, and various industrial processes. The benzimidazole core contributes to its stability and reactivity, making it a valuable scaffold for synthesizing more complex organic molecules .

, reflecting its versatility:

  • Oxidation: The compound can be oxidized to form benzimidazole-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group into an amine group, yielding 1H-benzimidazole-1-amine. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The compound can undergo nucleophilic substitution with halogens or nitrating agents under controlled conditions, facilitating the introduction of various functional groups.

1H-Benzimidazole-1-carbonitrile exhibits significant biological activity, particularly in antimicrobial and anticancer research:

  • Antimicrobial Properties: It has been shown to inhibit the growth of various bacterial and fungal species, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity: Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with critical signaling pathways . The molecular mechanism involves binding to specific enzymes and proteins, disrupting normal cellular functions.

The synthesis of 1H-benzimidazole-1-carbonitrile can be achieved through several methods:

  • Cyclization of o-Phenylenediamine with Cyanogen Bromide: This method involves reacting o-phenylenediamine with cyanogen bromide under basic conditions (e.g., sodium hydroxide). The reaction proceeds through cyclization to form the benzimidazole ring with the nitrile group attached.
  • Condensation Reactions: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate is another route to synthesize the benzimidazole core before introducing the carbonitrile group .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, often utilizing catalysts and optimized reaction conditions for large-scale production.

The applications of 1H-benzimidazole-1-carbonitrile span multiple fields:

  • Medicinal Chemistry: It serves as a building block for developing bioactive compounds with potential therapeutic applications against various diseases, including cancer and infections .
  • Material Science: The compound is used in producing advanced materials such as dyes and pigments due to its electronic properties.
  • Research Tool: In scientific research, it acts as a versatile intermediate for synthesizing more complex heterocyclic compounds.

Research into the interactions of 1H-benzimidazole-1-carbonitrile with biological macromolecules has revealed:

  • Binding Affinity: The compound can bind to nucleic acids and proteins, leading to inhibition of enzyme activity and interference with DNA replication. This interaction is crucial for understanding its potential as an anticancer agent .
  • Cellular Mechanisms: Its effects on cellular processes include inducing apoptosis in cancer cells and modulating cellular signaling pathways .

Similar Compounds

Several compounds share structural similarities with 1H-benzimidazole-1-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
BenzimidazoleC7H6N2C_7H_6N_2Basic structure without the carbonitrile group
2-MethylbenzimidazoleC8H8N2C_8H_8N_2Methyl substitution at the second position
Benzimidazole-5-carbonitrileC9H6N4C_9H_6N_4Contains a carbonitrile group at the fifth position
1H-Benzimidazole-2-thiolC7H6N2SC_7H_6N_2SContains a thiol group instead of a nitrile

These compounds highlight the uniqueness of 1H-benzimidazole-1-carbonitrile due to its specific functional groups and biological activities. Its distinct reactivity profile makes it particularly valuable in medicinal chemistry compared to its analogs.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1H-Benzimidazole-1-carbonitrile

Dates

Modify: 2023-08-15

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